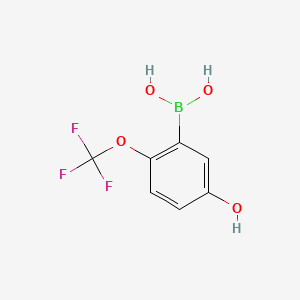

5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[5-hydroxy-2-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O4/c9-7(10,11)15-6-2-1-4(12)3-5(6)8(13)14/h1-3,12-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXHOVJTALGZII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)O)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675080 | |

| Record name | [5-Hydroxy-2-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-69-0 | |

| Record name | [5-Hydroxy-2-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic route for 5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established organic chemistry principles and analogous transformations reported in the scientific literature. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and key chemical structures.

Synthetic Strategy Overview

The synthesis of this compound can be envisioned through a three-step sequence starting from the corresponding bromophenol derivative. The strategy involves:

-

Protection of the phenolic hydroxyl group: To prevent interference during the subsequent organometallic reaction, the acidic proton of the phenol is protected, for instance, as a tert-butyldimethylsilyl (TBDMS) ether.

-

Introduction of the boronic acid moiety: A lithium-halogen exchange reaction on the protected bromophenol, followed by quenching with a borate ester, installs the boronic acid precursor.

-

Deprotection of the hydroxyl group: Removal of the silyl protecting group under mild conditions yields the final target molecule.

The overall synthetic workflow is depicted in the following diagram:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Protection of 4-Bromo-2-(trifluoromethoxy)phenol

The protection of the phenolic hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether is a common and robust method.[1][2][3]

Reaction:

Caption: Protection of the phenolic hydroxyl group.

Procedure:

To a solution of 4-bromo-2-(trifluoromethoxy)phenol (1.0 eq) and imidazole (2.0-2.5 eq) in anhydrous dimethylformamide (DMF), tert-butyldimethylsilyl chloride (TBDMSCl) (1.1-1.5 eq) is added portion-wise at room temperature. The reaction mixture is stirred at room temperature for 3-12 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Borylation of the Protected Intermediate

The borylation is achieved through a lithium-halogen exchange followed by reaction with an electrophilic boron source, such as triisopropyl borate.

Reaction:

Caption: Introduction of the boronic acid moiety.

Procedure:

A solution of tert-butyl(4-bromo-2-(trifluoromethoxy)phenoxy)dimethylsilane (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, n-butyllithium (n-BuLi) (1.1-1.2 eq) is added dropwise, and the mixture is stirred at -78 °C for 1-2 hours. Triisopropyl borate (B(OiPr)₃) (1.2-1.5 eq) is then added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting boronic acid is often used in the next step without further purification.

Step 3: Deprotection of the Silyl Ether

The final step involves the removal of the TBDMS protecting group to unveil the free hydroxyl group. Tetra-n-butylammonium fluoride (TBAF) is a common reagent for this transformation.[4][5][6]

Reaction:

Caption: Deprotection to yield the final product.

Procedure:

To a solution of the crude (5-((tert-butyldimethylsilyl)oxy)-2-(trifluoromethoxy)phenyl)boronic acid (1.0 eq) in THF, a 1 M solution of TBAF in THF (1.1-1.5 eq) is added at 0 °C. The reaction mixture is stirred at room temperature for 1-4 hours, with progress monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product can be purified by recrystallization or flash column chromatography to afford this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for each synthetic step, based on analogous reactions reported in the literature. Actual results may vary depending on the specific substrate and reaction conditions.

Table 1: Reagents and Conditions for Synthesis

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) |

| 1. Protection | 4-Bromo-2-(trifluoromethoxy)phenol | TBDMSCl, Imidazole | DMF | Room Temp. | 3 - 12 |

| 2. Borylation | TBDMS-protected intermediate | 1. n-BuLi 2. B(OiPr)₃ | THF | -78 to Room Temp. | 13 - 18 |

| 3. Deprotection | Borylated intermediate | TBAF | THF | 0 to Room Temp. | 1 - 4 |

Table 2: Typical Yields for Each Synthetic Step

| Step | Product | Typical Yield (%) | Reference(s) |

| 1. Protection | tert-Butyl(4-bromo-2-(trifluoromethoxy)phenoxy)dimethylsilane | 90-98 | [1][2] |

| 2. Borylation | (5-((tert-Butyldimethylsilyl)oxy)-2-(trifluoromethoxy)phenyl)boronic acid | 60-80 | Inferred from similar reactions |

| 3. Deprotection | This compound | 85-95 | [4][6] |

Mandatory Visualizations

The following diagrams illustrate the chemical structures of the key compounds involved in the synthesis.

Caption: Key chemical structures in the synthesis.

Disclaimer: The synthetic protocols described in this guide are based on established chemical literature for analogous compounds and are intended for informational purposes for qualified researchers. The synthesis of the starting material, 4-bromo-2-(trifluoromethoxy)phenol, may be required as it is not readily commercially available. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The user assumes all responsibility for the safe handling and execution of these procedures.

References

A Technical Guide to the Physicochemical Properties of 5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known physicochemical properties of 5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid, a versatile building block in medicinal chemistry and organic synthesis. Due to its unique substitution pattern, featuring both a hydroxyl and a trifluoromethoxy group, this compound presents distinct electronic and steric properties relevant to its application in areas such as Suzuki-Miyaura cross-coupling reactions.

Core Physicochemical Data

The quantitative physicochemical data for this compound are summarized below. It is important to note that several parameters are computationally predicted and await experimental verification.

| Property | Data | Source |

| CAS Number | 1217500-69-0 | [1] |

| Molecular Formula | C₇H₆BF₃O₄ | [1] |

| Molecular Weight | 221.93 g/mol | [1] |

| Physical Appearance | Solid (Typical for phenylboronic acids) | General |

| Melting Point | Not experimentally determined | - |

| Boiling Point | 364.1 ± 52.0 °C (Predicted) | [1] |

| Density | 1.55 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | Not experimentally determined | - |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol). Poorly soluble in nonpolar solvents and water (general property). | [2][3] |

| LogP | Not experimentally determined | - |

General Experimental Protocols

While specific experimental data for this compound is limited in public literature, the following section outlines standard methodologies for determining the key physicochemical properties of arylboronic acids.

2.1. Melting Point Determination (Capillary Method)

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Methodology: A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube. The tube is placed in a melting point apparatus (e.g., a Büchi M-560 or an automated instrument). The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point. The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid is liquefied (clear point) are recorded as the melting range.

2.2. pKa Determination (Potentiometric or Spectrophotometric Titration)

-

Objective: To quantify the acidity of the boronic acid, which acts as a Lewis acid. The pKa of phenylboronic acid is approximately 8.8.[2][4] The electron-withdrawing trifluoromethoxy group is expected to lower this value.[5]

-

Methodology (Potentiometric):

-

A solution of the boronic acid is prepared in a suitable solvent system (e.g., water with a co-solvent like methanol or DMSO to ensure solubility).

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.

-

2.3. Aqueous Solubility Determination (Shake-Flask Method)

-

Objective: To determine the saturation concentration of the compound in water at a specific temperature.

-

Methodology:

-

An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer) in a sealed flask.

-

The flask is agitated (e.g., on a shaker) in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the clear filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve.

-

2.4. LogP Determination (Shake-Flask or HPLC Method)

-

Objective: To measure the partition coefficient of the compound between an organic solvent (n-octanol) and water, indicating its lipophilicity.

-

Methodology (Shake-Flask):

-

A solution of the compound is prepared in either water or n-octanol.

-

This solution is added to a flask containing the other immiscible solvent (n-octanol or water, respectively), which has been pre-saturated with the first solvent.

-

The mixture is shaken vigorously to allow for partitioning and then centrifuged to ensure complete phase separation.

-

The concentration of the compound in both the aqueous and n-octanol phases is determined analytically (e.g., via HPLC-UV).

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel arylboronic acid, such as this compound.

References

Unraveling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Trifluoromethoxy-Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The incorporation of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF3), can significantly modulate the physicochemical and biological properties of these molecules, including their acidity and binding affinities. Understanding the three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is paramount for rational drug design and the development of new synthetic methodologies.

This technical guide provides an in-depth analysis of the crystal structure of trifluoromethoxy-substituted phenylboronic acids. While crystallographic data for 5-hydroxy-2-(trifluoromethoxy)phenylboronic acid is not currently available in the public domain, this paper presents a comprehensive examination of the closely related isomers: ortho-(trifluoromethoxy)phenylboronic acid and para-(trifluoromethoxy)phenylboronic acid. The methodologies and structural motifs discussed herein provide a crucial framework for understanding the solid-state behavior of this important class of compounds.

Experimental Protocols

The determination of the crystal structures for ortho- and para-(trifluoromethoxy)phenylboronic acids was achieved through single-crystal X-ray diffraction. The general experimental workflow is outlined below.

1. Crystallization

High-quality single crystals suitable for X-ray diffraction were grown. While specific solvent systems for each isomer may vary, a common method for obtaining single crystals of phenylboronic acids is slow evaporation from a suitable solvent.

2. X-ray Data Collection

A single crystal of appropriate size and quality was mounted on a goniometer. X-ray diffraction data was collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). A series of diffraction images were recorded as the crystal was rotated.

3. Structure Solution and Refinement

The collected diffraction data were processed to determine the unit cell parameters and space group. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F2 using software packages such as SHELXS and SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically located in the difference Fourier map and refined isotropically or placed in calculated positions.

Experimental Workflow

Data Presentation: Crystallographic Parameters

The following tables summarize key crystallographic data for ortho-(trifluoromethoxy)phenylboronic acid (Compound 1 ) and para-(trifluoromethoxy)phenylboronic acid (Compound 3 ). These data provide a quantitative basis for understanding the molecular geometry and packing in the solid state.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | ortho-(trifluoromethoxy)phenylboronic acid (1) | para-(trifluoromethoxy)phenylboronic acid (3) |

| Empirical formula | C7H6BF3O3 | C7H6BF3O3 |

| Formula weight | 205.93 | 205.93 |

| Temperature (K) | 293(2) | 100(2) |

| Wavelength (Å) | 0.71073 | 0.71073 |

| Crystal system | Monoclinic | Monoclinic |

| Space group | P21/c | P21/c |

| a (Å) | 11.082(2) | 11.235(2) |

| b (Å) | 7.426(1) | 7.525(2) |

| c (Å) | 10.096(2) | 19.349(4) |

| β (°) | 97.43(3) | 102.04(3) |

| Volume (Å3) | 823.3(3) | 1597.4(6) |

| Z | 4 | 8 |

| Density (calculated) (Mg/m3) | 1.660 | 1.712 |

Table 2: Selected Bond Lengths (Å) [1][2]

| Bond | ortho-isomer (1) | para-isomer (3A) | para-isomer (3B) |

| B1-C1 | 1.564(2) | 1.566(2) | 1.569(2) |

| B1-O1 | 1.366(2) | 1.369(2) | 1.365(2) |

| B1-O2 | 1.371(2) | 1.372(2) | 1.374(2) |

| C2-O3 | 1.369(2) | - | - |

| C4-O3 | - | 1.363(2) | 1.366(2) |

| O3-C7 | 1.411(2) | 1.410(2) | 1.411(2) |

Table 3: Selected Bond Angles (°) and Torsion Angles (°) [1][2]

| Angle/Torsion | ortho-isomer (1) | para-isomer (3A) | para-isomer (3B) |

| O1-B1-O2 | 114.6(1) | 114.7(1) | 114.8(1) |

| O1-B1-C1 | 123.6(1) | 123.0(1) | 123.1(1) |

| O2-B1-C1 | 121.8(1) | 122.3(1) | 122.1(1) |

| C2-C1-B1-O1 (τ) | 26.5(1) | 16.9(1) | 23.4(1) |

Structural Analysis and Discussion

The crystal structures of both the ortho- and para-(trifluoromethoxy)phenylboronic acids reveal that the fundamental structural motif is the formation of hydrogen-bonded dimers.[3][4] In these dimers, the boronic acid groups of two molecules are linked by O-H···O hydrogen bonds, a common feature in the solid-state structures of phenylboronic acids.

A notable feature in the crystal structure of the ortho-isomer is the presence of an intramolecular hydrogen bond between one of the hydroxyl groups of the boronic acid and the oxygen atom of the trifluoromethoxy group (O2-H2A···O3).[1][2] This interaction has a significant impact on the conformation of the molecule, leading to a larger twist angle of the boronic acid group relative to the phenyl ring (τ = 26.5(1)°) compared to the para-isomer (τ = 16.9(1)° and 23.4(1)° for the two independent molecules in the asymmetric unit).[1][2] This intramolecular hydrogen bond also stabilizes a syn-anti conformation of the hydroxyl groups attached to the boron atom.[1]

In contrast, the para-isomer lacks the possibility of such an intramolecular interaction. The boronic acid group in the para-isomer is twisted out of the plane of the aromatic ring to a lesser extent, which is a characteristic feature of many arylboronic acids, helping to minimize steric repulsion in the crystal lattice.[1][2] The hydrogen atoms of the boronic acid group in the para-isomer were found to be disordered over two sites.[1]

The C-B and O-B bond lengths are not significantly affected by the position of the trifluoromethoxy substituent.[1][2] The trifluoromethoxy group itself exhibits the expected geometry.

Conclusion for Drug Development Professionals

The detailed structural analysis of (trifluoromethoxy)phenylboronic acids provides critical insights for medicinal chemists and drug developers. The solid-state conformation, particularly the orientation of the boronic acid group, is influenced by both intermolecular and intramolecular hydrogen bonding. The presence of the ortho-trifluoromethoxy group, for instance, leads to a specific conformation due to intramolecular hydrogen bonding, which could be a key factor in its binding to biological targets. This information is invaluable for the design of novel inhibitors and probes where the precise spatial arrangement of the boronic acid moiety is crucial for activity. Furthermore, understanding the crystal packing and intermolecular interactions can inform strategies for formulation and drug delivery. While the crystal structure of this compound remains to be determined, the data presented here for its close analogs offer a robust foundation for predicting its structural properties and guiding its application in drug discovery programs.

References

- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NMR Characterization of 5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization of 5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid. Due to the limited availability of published spectral data for this specific molecule, this guide presents a detailed, predicted NMR analysis based on established data for closely related structural isomers. The methodologies and expected spectral characteristics outlined herein offer a robust framework for researchers engaged in the synthesis, analysis, and application of this and similar compounds.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for this compound. These predictions are derived from the comprehensive analysis of 2-(trifluoromethoxy)phenylboronic acid, 3-(trifluoromethoxy)phenylboronic acid, and 4-(trifluoromethoxy)phenylboronic acid, with adjustments for the electronic effects of the C5-hydroxyl group.[1][2][3] The data is presented for samples dissolved in acetone-d6, a common solvent for NMR analysis of boronic acids.[1][2]

Table 1: Predicted ¹H NMR Data (Acetone-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.10 - 7.20 | d | J(H3-H4) ≈ 8.5 |

| H-4 | 6.90 - 7.00 | dd | J(H3-H4) ≈ 8.5, J(H4-H6) ≈ 2.5 |

| H-6 | 7.35 - 7.45 | d | J(H4-H6) ≈ 2.5 |

| OH (Phenolic) | 8.50 - 9.50 | br s | - |

| B(OH)₂ | 7.30 - 7.50 | s | - |

Table 2: Predicted ¹³C NMR Data (Acetone-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-1 (C-B) | Not typically observed | - | - |

| C-2 (C-OCF₃) | 148.0 - 150.0 | q | ³J(C-F) ≈ 1.9 |

| C-3 | 118.0 - 120.0 | s | - |

| C-4 | 122.0 - 124.0 | s | - |

| C-5 (C-OH) | 155.0 - 157.0 | s | - |

| C-6 | 125.0 - 127.0 | s | - |

| -OCF₃ | 121.0 - 122.0 | q | ¹J(C-F) ≈ 255 |

Table 3: Predicted ¹⁹F and ¹¹B NMR Data (Acetone-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹⁹F | -58.0 to -60.0 | s | Chemical shift is relative to CFCl₃. |

| ¹¹B | 28.0 - 30.0 | br s | Typical for a tricoordinate boronic acid.[4] |

Experimental Protocols

The following are detailed methodologies for the NMR characterization of this compound.

Sample Preparation

-

Compound Purity: Ensure the sample is of high purity. Impurities from synthesis, such as starting materials or byproducts, can complicate spectral interpretation.

-

Solvent Selection: Acetone-d₆ is recommended due to the good solubility of many arylboronic acids.[1][2] Alternatively, DMSO-d₆ can be used. It is crucial to use a dry NMR solvent, as water can lead to the formation of boroxines, which can complicate the spectra.[1]

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Sample Handling: Phenylboronic acids can undergo dehydration to form cyclic trimeric anhydrides (boroxines). While this is often reversible in the presence of water, it is best practice to handle the sample in a dry environment and analyze it promptly after dissolution.

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, especially for resolving the aromatic proton signals.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on the concentration.

-

To confirm the presence of exchangeable protons (OH and B(OH)₂), a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals corresponding to the OH and B(OH)₂ protons should diminish or disappear.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical spectral width: -50 to -70 ppm (relative to CFCl₃).

-

-

¹¹B NMR:

-

Acquire a proton-decoupled ¹¹B spectrum.

-

Typical spectral width: 80 to -20 ppm.

-

The ¹¹B signal for boronic acids is often broad.

-

Visualizations

The following diagrams illustrate the logical workflow for NMR analysis.

References

Navigating the Stability and Storage of 5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid, a crucial reagent in contemporary drug discovery and organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes the available scientific information to ensure the compound's integrity and performance in experimental settings.

Executive Summary

This compound is a valuable building block, yet its utility is intrinsically linked to its stability. Like many arylboronic acids, this compound is susceptible to degradation through pathways such as dehydration to form boroxines and protodeboronation. The stability of this compound is influenced by several factors, including moisture, temperature, pH, and light. Adherence to proper storage and handling protocols is therefore paramount to preserving its chemical fidelity. This guide outlines these factors, provides recommended storage conditions, and details generalized experimental protocols for stability assessment.

Understanding the Stability of Arylboronic Acids

Arylboronic acids are known to exist in equilibrium with their cyclic anhydrides, known as boroxines, a process driven by the loss of water. This dehydration is often reversible upon exposure to water. Another significant degradation pathway is protodeboronation, the cleavage of the carbon-boron bond, which is catalyzed by aqueous acidic or basic conditions. The substituents on the phenyl ring can significantly influence the susceptibility of the boronic acid to these degradation pathways. The electron-withdrawing nature of the trifluoromethoxy group and the electron-donating nature of the hydroxyl group in this compound will modulate its reactivity and stability profile.

Factors Influencing Stability and Recommended Storage

To ensure the long-term viability of this compound, careful control of its storage environment is critical. The following table summarizes key factors and the recommended actions to mitigate degradation.

| Factor | Influence on Stability | Recommended Storage and Handling |

| Moisture/Humidity | Promotes hydrolysis and facilitates the formation of boroxines. Can accelerate protodeboronation. Phenylboronic acids can be hygroscopic. | Store in a tightly sealed container. Use of a desiccator is highly recommended. Handle in a dry, inert atmosphere (e.g., glove box) when possible. |

| Temperature | Elevated temperatures can accelerate the rates of dehydration and other degradation reactions. | For long-term storage, refrigeration (2-8 °C) is recommended. For solutions, storage at -20 °C or -80 °C may be appropriate, depending on the solvent and desired storage duration. |

| pH | Both acidic and basic conditions can catalyze protodeboronation. Stability is generally greatest at a neutral pH. | When in solution, maintain a neutral pH if possible. Buffer solutions should be used with caution, as some components may interact with the boronic acid. |

| Light | Exposure to light, particularly UV light, can potentially induce degradation over time, although this is less commonly cited than moisture and temperature sensitivity. | Store in an amber or opaque vial to protect from light. |

| Air/Oxygen | While less reactive to oxygen than some organometallics, prolonged exposure to air, especially in the presence of moisture, can contribute to degradation. | Store under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture. |

Experimental Protocols for Stability Assessment

Regular assessment of the purity and stability of this compound is crucial for reliable experimental outcomes. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. Below is a generalized protocol for a stability-indicating HPLC method.

| Step | Description |

| Objective | To develop a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products. |

| Instrumentation | A standard HPLC system equipped with a UV detector. |

| Column | A reversed-phase C18 column is a common starting point. The choice of stationary phase is critical to minimize on-column degradation. |

| Mobile Phase | A gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of acid like formic acid or a buffer to control pH) and an organic phase (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized to ensure good peak shape and separation from degradation products. |

| Sample Preparation | Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture). For forced degradation studies, aliquots of this solution are exposed to stress conditions (e.g., heat, acid, base, oxidizing agent). |

| Analysis | Inject the prepared samples onto the HPLC system. Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound over time. |

| Quantification | The percentage of the remaining parent compound and the formation of degradation products can be calculated from the peak areas in the chromatograms. |

Visualization of Stability and Degradation Pathways

The interplay of various factors on the stability of this compound can be visualized as a logical workflow.

Caption: Factors influencing the stability of phenylboronic acids.

Conclusion

The chemical integrity of this compound is critical for its successful application in research and development. While inherently susceptible to degradation, its stability can be effectively managed through meticulous control of storage and handling conditions. By minimizing exposure to moisture, elevated temperatures, and non-neutral pH, researchers can ensure the reliability and reproducibility of their results. The implementation of routine analytical checks, such as HPLC analysis, is also a vital component of a robust quality control strategy for this important synthetic building block.

5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid CAS number 1217500-69-0

CAS Number: 1217500-69-0

This technical guide provides an in-depth overview of 5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid, a versatile building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a summary of its properties, synthesis, and key applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties

This compound is a substituted aromatic boronic acid. The presence of the trifluoromethoxy group significantly influences its electronic properties, enhancing its utility in various chemical transformations. A summary of its key physicochemical data is presented below.

| Property | Value |

| CAS Number | 1217500-69-0 |

| Molecular Formula | C₇H₆BF₃O₄ |

| Molecular Weight | 221.93 g/mol |

| Appearance | White to off-white solid |

| Storage Temperature | Room Temperature |

Synthesis and Purification

A plausible synthetic route is outlined below. This process involves the protection of the hydroxyl group, followed by a metal-halogen exchange and subsequent reaction with a borate ester, and finally deprotection to yield the desired boronic acid.

Experimental Protocol: General Synthesis of Hydroxyphenylboronic Acids

-

Protection of the Hydroxyl Group: The starting bromophenol is protected to prevent interference from the acidic proton during the Grignard reaction. Common protecting groups include methoxymethyl (MOM) or tert-butyldimethylsilyl (TBDMS).

-

Grignard Reagent Formation: The protected bromophenol is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent.

-

Borylation: The Grignard reagent is then added dropwise to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in an anhydrous solvent at low temperature (typically -78 °C).

-

Hydrolysis: After the reaction is complete, the resulting boronate ester is hydrolyzed by the addition of an aqueous acid (e.g., HCl) to yield the boronic acid.

-

Deprotection: The protecting group on the hydroxyl function is removed under appropriate conditions to afford the final product.

-

Purification: The crude product is typically purified by recrystallization or column chromatography to yield the pure this compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

The trifluoromethoxy group can enhance the reactivity and modify the properties of the resulting coupled products, making this boronic acid a valuable reagent for drug discovery programs.

Experimental Protocol: General Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound is as follows:

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for a period of 2 to 24 hours. The reaction progress is monitored by an appropriate technique such as TLC or LC-MS.

-

Workup: Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.

Biological and Medicinal Chemistry Relevance

While specific biological data for this compound itself are not extensively documented, the introduction of the trifluoromethoxy group into organic molecules is a well-established strategy in medicinal chemistry to improve metabolic stability, lipophilicity, and binding affinity. Boronic acids, in general, are known to interact with biological targets, and some have been developed into approved drugs. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel bioactive molecules for various therapeutic areas.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis, particularly in the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling. Its unique combination of a reactive boronic acid moiety, a hydroxyl group for further functionalization, and an electron-withdrawing trifluoromethoxy group makes it a key building block for the development of new chemical entities in the pharmaceutical and material science industries. Further research into its synthesis and applications is warranted to fully explore its potential.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Lewis Acidity of Substituted Phenylboronic Acids

Abstract

Phenylboronic acids and their derivatives are a cornerstone of modern organic synthesis and medicinal chemistry, largely due to the unique properties of the boron atom. A critical characteristic is their Lewis acidity, which governs their reactivity and interactions with biological molecules. Electron-withdrawing or -donating substituents on the phenyl ring can modulate this acidity, providing a powerful tool for fine-tuning molecular properties. This technical guide provides a comprehensive overview of the Lewis acidity of substituted phenylboronic acids, presenting quantitative data, detailed experimental protocols for its measurement, and the underlying principles that govern these characteristics.

Introduction to Lewis Acidity in Phenylboronic Acids

Boronic acids, characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, function as Lewis acids. Unlike Brønsted-Lowry acids that donate protons, Lewis acids accept a pair of electrons. The boron atom in a phenylboronic acid possesses a vacant p-orbital, making it electrophilic and capable of accepting electrons from a Lewis base (e.g., a hydroxide ion).[1][2] This interaction results in the conversion of the neutral, trigonal planar boron center to a more stable, negatively charged tetrahedral boronate species.[3][4]

The equilibrium of this reaction is fundamental to the applications of boronic acids, from their role in Suzuki-Miyaura cross-coupling reactions to their use as sensors for carbohydrates and as reversible covalent inhibitors in drug design.[5][6] The strength of this Lewis acidity can be quantified, most commonly by the acidity constant (pKa).

Quantitative Analysis of Lewis Acidity

The electronic effect of substituents on the phenyl ring directly influences the Lewis acidity of the boron center. Electron-withdrawing groups (EWGs) delocalize the negative charge on the boronate anion, stabilizing it and thus increasing the Lewis acidity (resulting in a lower pKa). Conversely, electron-donating groups (EDGs) destabilize the boronate anion, leading to decreased Lewis acidity (a higher pKa).

Acidity Constants (pKa)

The pKa of a boronic acid reflects the equilibrium of its reaction with water to form a tetrahedral boronate anion.[7] A comprehensive collection of pKa values for various monosubstituted phenylboronic acids allows for direct comparison of their Lewis acid strengths.

Table 1: pKa Values of Monosubstituted Phenylboronic Acids (X-C₆H₄B(OH)₂) in Aqueous Solution

| Substituent (X) | Position | pKa Value | Reference |

| H | - | 8.76 - 8.86 | [7][8] |

| 4-OCH₃ | para | 9.25 | [9] |

| 4-CH₃ | para | 9.17 | [7] |

| 4-F | para | 8.77 | [8] |

| 4-Cl | para | 8.57 | [7] |

| 4-CN | para | 7.84 | [7] |

| 4-NO₂ | para | 7.08 | [7] |

| 4-CF₃ | para | 7.86 | [7] |

| 3-OCH₃ | meta | 8.70 | [7] |

| 3-CH₃ | meta | 8.80 | [7] |

| 3-F | meta | 8.35 | [7] |

| 3-Cl | meta | 8.24 | [7] |

| 3-CN | meta | 7.76 | [7] |

| 3-NO₂ | meta | 7.21 | [7] |

| 3-CF₃ | meta | 7.90 | [8] |

| 2-F | ortho | 8.72 | [8] |

| 2-Cl | ortho | 8.85 | [7] |

| 2-CF₃ | ortho | 9.00 | [8] |

Note: pKa values can vary slightly depending on experimental conditions such as solvent and temperature.[7]

The Hammett Equation: Correlating Structure and Acidity

The Hammett equation provides a linear free-energy relationship that quantitatively describes the influence of meta- and para-substituents on the reactivity of benzene derivatives.[10][11] For the dissociation of phenylboronic acids, the equation is expressed as:

log(Kₓ/K₀) = ρσ

where:

-

Kₓ is the acid dissociation constant of the substituted phenylboronic acid.

-

K₀ is the acid dissociation constant of the unsubstituted phenylboronic acid.

-

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.[10][12]

A plot of log(Kₓ/K₀) versus σ for a series of meta- and para-substituted phenylboronic acids yields a straight line with a slope of ρ.[7] For the dissociation of phenylboronic acids in water at 25°C, the reaction constant (ρ) has been determined to be approximately 2.15.[7] This positive value indicates that the reaction is stabilized by electron-withdrawing groups, which help to delocalize the developing negative charge on the boronate oxygen atoms.[12]

Gutmann-Beckett Method and Acceptor Number (AN)

While pKa is a measure of Brønsted acidity in aqueous solution, the Gutmann-Beckett method provides a more direct measure of Lewis acidity in non-coordinating solvents.[13] This technique quantifies Lewis acidity by measuring the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (TEPO), upon complexation with a Lewis acid.[8] The resulting value is the Acceptor Number (AN).[13]

This method is particularly useful for boronic esters, where the hydroxyl groups are derivatized. For instance, introducing fluorine substituents into phenylboronic catechol esters increases their Lewis acidity, which correlates with an increased Acceptor Number. The pentafluoro-substituted derivative is noted as a particularly strong Lewis acid.[13]

Table 2: Acceptor Numbers (AN) for Fluorinated Phenylboronic Catechol Esters

| Substituent | Acceptor Number (AN) |

| H | 45.4 |

| 4-F | 47.9 |

| 3-F | 49.3 |

| 2-F | 51.5 |

| 2,3,4,5,6-F₅ | 60.1 |

Data sourced from studies on catechol esters.[13]

Experimental Protocols for Measuring Lewis Acidity

Accurate determination of Lewis acidity is crucial for structure-activity relationship (SAR) studies. The most common methods are potentiometric and spectrophotometric titrations to determine pKa.

Protocol for pKa Determination by UV/Vis Spectrophotometric Titration

This method is based on the difference in the UV/Vis absorption spectra between the neutral boronic acid and its anionic boronate form.[14]

Materials:

-

Substituted phenylboronic acid of interest.

-

A series of buffers covering a wide pH range (e.g., pH 3-13).[14]

-

UV/Vis spectrophotometer with a 96-well plate reader.[14]

-

Acetonitrile or other suitable co-solvent for poorly soluble compounds.[14]

-

Calibrated pH meter.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the boronic acid in a suitable solvent like acetonitrile (e.g., 2.5 mM).[14]

-

Buffer Preparation: Prepare a series of buffers with known pH values. The ionic strength should be kept constant (e.g., 0.1 M with KCl).[14]

-

Sample Preparation: In a 96-well UV-transparent microplate, add a fixed volume of the boronic acid stock solution to each well containing the series of buffers. Ensure the final concentration of the organic solvent is consistent across all wells.[14]

-

Spectrophotometric Measurement: Record the UV/Vis spectrum (e.g., 200–400 nm) for each well.[14]

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the protonated and deprotonated species is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or a suitable four-parameter logistic function.

-

The pH at the inflection point of the curve corresponds to the pKa of the boronic acid.[14]

-

Protocol for pKa Determination by Potentiometric Titration

This classic method involves titrating a solution of the boronic acid with a strong base and monitoring the pH change.

Materials:

-

Substituted phenylboronic acid.

-

Standardized strong base solution (e.g., 0.1 M NaOH).

-

Calibrated pH meter and electrode.

-

Autotitrator or manual titration setup.

-

Solvent (e.g., water, or a water/organic co-solvent mixture for poorly soluble compounds).[7]

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of the boronic acid in a known volume of solvent.

-

Titration: Titrate the solution with the standardized base, recording the pH after each addition of titrant.

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The equivalence point is the point of maximum slope on the titration curve (identified from the first derivative).

-

The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the boronic acid.

-

Visualization of Boronic Acid Equilibrium

The Lewis acidity of phenylboronic acid is defined by its equilibrium with a Lewis base, such as the hydroxide ion in water. This equilibrium is central to its chemical behavior.

Applications in Drug Development and Research

The ability to tune the Lewis acidity of phenylboronic acids is of paramount importance in several advanced applications:

-

Glucose Sensing: Phenylboronic acids can reversibly bind to cis-diols, a structural motif found in sugars like glucose.[15][16] This interaction is pH-dependent and stronger at pH values above the boronic acid's pKa. By designing boronic acids with pKa values near physiological pH (7.4), highly sensitive glucose-responsive systems can be developed for diabetes management, such as in continuous glucose monitoring or "smart" insulin delivery systems.[15][16]

-

Reversible Covalent Inhibition: Boronic acids are used as pharmacophores that can form reversible covalent bonds with nucleophilic serine or threonine residues in the active sites of enzymes.[6] The Lewis acidity of the boron atom is a key determinant of the binding affinity and kinetics. Bortezomib, a proteasome inhibitor used in cancer therapy, is a prominent example of a boronic acid-based drug.[6]

-

Drug Delivery and Targeting: Phenylboronic acid moieties can be conjugated to polymers or nanoparticles to target specific biological structures, such as the sialic acid residues that are often overexpressed on the surface of cancer cells.[16][17] The Lewis acidity influences the strength and selectivity of this binding, enabling targeted drug delivery.

Conclusion

The Lewis acidity of substituted phenylboronic acids is a fundamental property that dictates their chemical and biological activity. It can be reliably quantified using established experimental techniques like spectrophotometric and potentiometric titrations, and the results can be rationalized and predicted using the Hammett equation. A thorough understanding and precise control of Lewis acidity enable chemists and drug development professionals to design and synthesize novel molecules for a wide range of applications, from catalysis to advanced diagnostics and therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. The organoboron compounds: their Lewis acidity and catalytic activity | Semantic Scholar [semanticscholar.org]

- 3. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents [ouci.dntb.gov.ua]

- 4. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents | Semantic Scholar [semanticscholar.org]

- 5. nbinno.com [nbinno.com]

- 6. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]

- 7. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Hammett equation - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pharmacy180.com [pharmacy180.com]

- 13. researchgate.net [researchgate.net]

- 14. d-nb.info [d-nb.info]

- 15. mdpi.com [mdpi.com]

- 16. japsonline.com [japsonline.com]

- 17. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid is a valuable building block in organic synthesis, particularly for the construction of complex biaryl and heteroaryl structures through the Suzuki-Miyaura cross-coupling reaction. The presence of a trifluoromethoxy group imparts unique electronic properties and can enhance the metabolic stability and lipophilicity of the resulting molecules, making it an attractive moiety in medicinal chemistry and materials science.[1][2] The hydroxyl group offers a versatile handle for further functionalization or can participate in crucial binding interactions in biological targets.

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide or triflate.[3][4] This methodology is favored for its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of the boron-containing reagents.[3][4]

These application notes provide an overview of the utility of this compound in Suzuki-Miyaura coupling and offer generalized protocols to guide researchers in their synthetic endeavors.

Applications in Drug Discovery and Materials Science

The incorporation of the 5-hydroxy-2-(trifluoromethoxy)phenyl motif into molecular scaffolds can be advantageous for several reasons:

-

Enhanced Pharmacokinetic Properties: The trifluoromethoxy group is known to improve metabolic stability by blocking potential sites of oxidation and can increase a compound's lipophilicity, which may improve membrane permeability.[1]

-

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the trifluoromethoxy group can influence the pKa of the hydroxyl group and the overall electronic distribution of the molecule, which can be critical for target binding and other molecular interactions.

-

Versatile Synthetic Handle: The hydroxyl group can be used for subsequent chemical modifications, such as etherification, esterification, or as a directing group in other reactions.

-

Structural Component of Bioactive Molecules: Biaryl cores are prevalent in a vast number of pharmaceuticals and agrochemicals.[3] The use of this specific boronic acid allows for the introduction of a unique substitution pattern that can be explored for structure-activity relationship (SAR) studies.

General Considerations for Suzuki-Miyaura Coupling

While specific reaction conditions for this compound are not extensively documented in readily available literature, the following general principles for Suzuki-Miyaura couplings of substituted arylboronic acids should be considered:

-

Catalyst Selection: A variety of palladium catalysts can be employed. For challenging couplings, particularly with sterically hindered substrates or less reactive aryl chlorides, the use of palladium complexes with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often beneficial.[5] For simpler couplings, catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with PPh₃ may be sufficient.

-

Base Selection: The choice of base is crucial for the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and solubility of the base can significantly impact the reaction rate and yield.

-

Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF, DMF) and an aqueous solution of the base is commonly used. The presence of water is often essential for the efficacy of the coupling reaction.[6]

-

Reaction Temperature: Reactions are typically run at elevated temperatures (e.g., 80-110 °C) to ensure a reasonable reaction rate. However, for highly active catalyst systems, the coupling may proceed at or near room temperature.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide. Note: These protocols are representative and may require optimization for specific substrates.

Protocol 1: Standard Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is suitable for routine couplings with aryl bromides.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

-

Seal the vessel and evacuate and backfill with an inert gas three times.

-

Add 1,4-dioxane (5 mL) and water (1 mL).

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with an Aryl Chloride using a Buchwald Ligand

This protocol is recommended for more challenging couplings, such as with electron-rich or sterically hindered aryl chlorides.

Materials:

-

This compound

-

Aryl chloride

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a reaction vessel, combine the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).

-

Add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and SPhos (0.02 mmol, 2 mol%).

-

Seal the vessel and thoroughly degas the mixture by evacuating and backfilling with an inert gas.

-

Add degassed toluene (5 mL) and degassed water (0.5 mL).

-

Heat the reaction mixture to 100 °C and stir vigorously for 16-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to obtain the desired biaryl product.

Data Presentation

The following table presents representative data for Suzuki-Miyaura coupling reactions of substituted phenylboronic acids with various aryl halides, which can serve as a reference for optimizing reactions with this compound.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 95 |

| 2 | 4-Chloroacetophenone | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 18 | 92 |

| 3 | 1-Bromo-4-nitrobenzene | 3-Hydroxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DMF/H₂O | 90 | 8 | 88 |

| 4 | 2-Bromopyridine | 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | Dioxane/H₂O | 85 | 16 | 90 |

Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of 5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The methodologies outlined below are based on established principles of Suzuki coupling, with special considerations for the electronic and steric properties of the trifluoromethoxy and hydroxyl-substituted boronic acid.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is prized for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids.[1][2][3][4] The general catalytic cycle involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[2][5][6]

The reactivity of this compound in Suzuki coupling is influenced by the electron-withdrawing trifluoromethoxy group and the electron-donating hydroxyl group. These substituents can impact the transmetalation step and may necessitate careful optimization of reaction conditions to achieve high yields.

Key Reaction Parameters and Optimization

Successful Suzuki coupling with this compound requires careful consideration of the catalyst, ligand, base, and solvent system.

Catalyst and Ligand Selection: Palladium catalysts are central to the Suzuki coupling reaction.[2] While simple catalysts like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, the use of preformed catalysts or in situ generated catalysts with bulky, electron-rich phosphine ligands often leads to superior results, especially with challenging substrates.[1][3][7] Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have been shown to be effective for the coupling of unstable or sterically hindered boronic acids.[1][7][8]

Role of the Base: The base plays a crucial role in the Suzuki-Miyaura coupling by activating the boronic acid for transmetalation.[3][5][9] Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction rate and yield, and aqueous solutions of these bases are frequently employed.[8][9] For substrates sensitive to aqueous basic conditions, anhydrous bases may be used.

Solvent Systems: A variety of solvents can be used for Suzuki coupling, often in biphasic mixtures with water to facilitate the dissolution of both the organic substrates and the inorganic base. Common solvent systems include mixtures of toluene, tetrahydrofuran (THF), and water.[8] The choice of solvent can influence reaction kinetics and product solubility.

Tabulated Reaction Conditions

The following tables summarize typical reaction conditions for Suzuki coupling reactions involving substituted phenylboronic acids, which can serve as a starting point for optimizing the reaction with this compound.

Table 1: Catalyst and Ligand Systems for Suzuki Coupling of Substituted Phenylboronic Acids

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Target Substrates | Reference |

| Pd₂(dba)₃ | XPhos | 1-5 | Aryl chlorides, bromides, triflates | [1][8] |

| Pd(OAc)₂ | PCy₃ | 1-5 | Aryl and vinyl triflates | [3] |

| Pd(PPh₃)₄ | - | 2-5 | Aryl bromides and iodides | [10] |

| Pd₂(dba)₃ | P(t-Bu)₃ | 1-5 | Aryl and vinyl halides | [3] |

Table 2: Common Bases and Solvents for Suzuki Coupling

| Base | Base Concentration/Equivalents | Solvent System | Typical Temperature (°C) | Reference |

| K₃PO₄ | 2-3 equiv. (or 0.5 M aq. solution) | THF/Water | Room Temperature - 100 | [8] |

| K₂CO₃ | 2 equiv. (or 2 M aq. solution) | Dioxane/Water or Toluene/Ethanol/Water | 80 - 110 | [10][11] |

| Na₂CO₃ | 2.2 equiv. | THF/Toluene/Water | 95 | [8] |

| Ba(OH)₂ | 1.5 equiv. | DME/Water | 80 | [9] |

Experimental Protocols

The following are detailed protocols for performing a Suzuki-Miyaura coupling reaction with this compound. These protocols are based on established methods for similar substrates and should be optimized for specific coupling partners.

Protocol 1: General Procedure for Coupling with an Aryl Bromide

This protocol is a general starting point for the coupling of this compound with a generic aryl bromide.

Materials:

-

This compound (1.2 equiv.)

-

Aryl bromide (1.0 equiv.)

-

Pd(PPh₃)₄ (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv.)

-

1,4-Dioxane

-

Water (degassed)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add Pd(PPh₃)₄ (0.03 mmol).

-

Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Protocol for Challenging Couplings Using a Buchwald Precatalyst

This protocol is recommended for couplings that are sluggish under standard conditions or when using less reactive aryl chlorides.

Materials:

-

This compound (1.5 equiv.)

-

Aryl halide (chloride, bromide, or triflate) (1.0 equiv.)

-

XPhos Pd G3 Precatalyst (2 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv.)

-

Toluene

-

Water (degassed)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.5 mmol), XPhos Pd G3 precatalyst (0.02 mmol), and potassium phosphate (2.0 mmol) to a reaction vial.

-

Add toluene (5 mL) and degassed water (0.5 mL).

-

Seal the vial and heat the mixture to 100 °C with vigorous stirring.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute with ethyl acetate and filter through a pad of celite.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash chromatography to obtain the pure product.

Visualizing the Process: Diagrams

To better understand the Suzuki coupling reaction, the following diagrams illustrate the catalytic cycle and a general experimental workflow.

References

- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of Biaryl Compounds using 5-Hydroxy-2-(trifluoromethoxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid is a valuable reagent in organic synthesis, particularly for the construction of biaryl moieties through palladium-catalyzed cross-coupling reactions. The presence of a hydroxyl group offers a site for further functionalization, while the trifluoromethoxy group can enhance metabolic stability and lipophilicity, properties often sought in drug discovery programs. The Suzuki-Miyaura coupling reaction is the most common method for utilizing this boronic acid to form carbon-carbon bonds between aromatic rings.

These application notes provide a general overview, experimental protocols, and relevant data for the synthesis of biaryl compounds using this compound. While specific literature on this exact reactant is limited, the provided protocols are based on well-established Suzuki-Miyaura coupling methodologies for analogous compounds and serve as a detailed guide for researchers.

Data Presentation

The successful synthesis of biaryl compounds via Suzuki-Miyaura coupling is dependent on the careful selection of reaction parameters. Below is a summary of typical conditions and reported yields for the coupling of various arylboronic acids with aryl halides, which can be used as a starting point for optimizing reactions with this compound.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Arylboronic Acids with Aryl Halides

| Arylboronic Acid | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | 2-Bromoacetophenone | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Water | Reflux | 3 | 95 |

| 2-(Trifluoromethoxy)phenylboronic acid | 2-Bromo-1,3-dichloro-5-nitrobenzene | Pd₂(dba)₃ (2.5) | 4-(2-(Diphenylphosphino)phenyl)morpholine (5) | Cs₂CO₃ | THF | 60 | 1 | ~70-80 |

| Phenylboronic acid | 4-Bromotoluene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | High |

| 3-Pyridylboronic acid | 2-Amino-5-chloropyridine | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos | K₃PO₄ | - | - | - | High |

| Arylboronic acids | Aryl chlorides | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | Good to Excellent |

Experimental Protocols

The following is a general, adaptable protocol for the Suzuki-Miyaura cross-coupling reaction. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for the specific coupling of this compound with a given aryl halide.

Protocol 1: General Suzuki-Miyaura Coupling of this compound

Materials:

-

This compound (1.2 equiv)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., PPh₃, XPhos, SPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

-

Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF, DMF, with or without water)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

-

Work-up reagents (e.g., ethyl acetate, water, brine)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst, ligand (if used), and base.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent(s) to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl compound.

-

Characterization: Characterize the purified product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its structure and purity.

Mandatory Visualizations

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Cross-Coupling Reactions of Heteroaromatic Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. For researchers in drug discovery and development, these reactions are indispensable tools for the construction of complex molecular architectures found in numerous pharmaceutical agents. Heteroaromatic moieties are prevalent in a vast array of bioactive molecules, and the functionalization of heteroaromatic halides through cross-coupling reactions is a critical strategy in medicinal chemistry.

This document provides detailed application notes and experimental protocols for several of the most widely used palladium-catalyzed cross-coupling reactions involving heteroaromatic halides, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Negishi, Stille, Kumada, and Heck reactions.

General Experimental Workflow

The following diagram illustrates a general workflow for performing a palladium-catalyzed cross-coupling reaction with a heteroaromatic halide. Specific conditions, reagents, and purification methods will vary depending on the chosen reaction and substrates.

Caption: A generalized workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between organoboron compounds and organic halides. Its mild reaction conditions and tolerance of a wide range of functional groups make it a favored method in pharmaceutical synthesis.[1]

Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki Coupling of 2-Bromofuran with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki coupling of 2-bromofuran with an arylboronic acid.[2][3]

Materials:

-

2-Bromofuran (1.7 mmol)

-

Arylboronic acid (1.0 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] (0.02 mmol)

-

Potassium carbonate (K2CO3) (2.5 equiv.)

-

Dimethylformamide (DMF) – water mixture (3 mL / 1 mL)

-

Reaction flask with condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under a nitrogen atmosphere, suspend the arylboronic acid (1.0 mmol) in a DMF–water (3mL/1mL) mixture in a reaction flask.

-

Add 2-bromofuran (1.7 mmol), PdCl2(PPh3)2 (0.02 mmol), and K2CO3 (2.5 equiv.).

-

Heat the mixture to 75–85 °C for 16–20 hours.

-

After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

-

Quench the reaction by adding 15–20 mL of water.

-

Extract the resulting suspension with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Data Presentation: Suzuki-Miyaura Coupling of Heteroaromatic Halides

| Entry | Heteroaromatic Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 110 | 18 | 85 |

| 2 | 3-Bromothiophene | 4-Methoxyphenylboronic acid | Pd(PPh3)4 (3) | - | Na2CO3 | Toluene/EtOH/H2O | 80 | 12 | 92 |

| 3 | 5-Iodopyrimidine | 2-Furylboronic acid | PdCl2(dppf) (2) | - | K2CO3 | Dioxane/H2O | 90 | 6 | 88 |

| 4 | 2-Bromofuran | Naphthylboronic acid | PdCl2(PPh3)2 (2) | - | K2CO3 | DMF/H2O | 80 | 18 | 75[2] |

| 5 | 3-Chloro-2,5-dimethylpyrazine | 5-Indole boronic acid | Pd(OAc)2 (0.25) | 1 (0.5) | K3PO4 | n-Butanol/H2O | 100 | 1 | 90[4] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling amines with aryl or heteroaryl halides. This reaction is of paramount importance in the synthesis of pharmaceuticals, many of which are arylamines.[5]

Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination of 3-Bromothiophene with Morpholine

This protocol provides a general method for the C-N coupling of a heteroaryl bromide with a secondary amine.

Materials:

-

3-Bromothiophene (1.0 mmol)

-

Morpholine (1.2 mmol)

-

Palladium(II) acetate [Pd(OAc)2] (0.02 mmol, 2 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol)

-

Toluene (5 mL)

-

Schlenk tube or sealed vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-